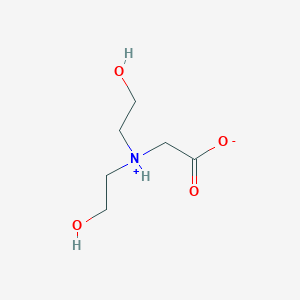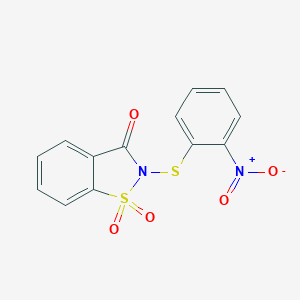
1,1-Dioxo-tétrahydro-thiopyran-4-one
Vue d'ensemble
Description
1,1-Dioxo-tetrahydro-thiopyran-4-one (DTT) is a compound that has been widely studied due to its diverse applications in scientific research. DTT is a cyclic ether compound, which is a type of heterocyclic compound with an oxygen atom as its central atom. It is a colorless, odorless, and water-soluble compound that has a melting point of 46 °C and a boiling point of 200 °C. DTT has been widely used in scientific research due to its unique properties and its ability to act as a reducing agent in a variety of biochemical reactions.
Applications De Recherche Scientifique
Préparation de radicaux nitroxyles libres stables
Les tétrahydro-4H-thiopyran-4-ones sont des réactifs précieux pour la préparation de radicaux nitroxyles libres stables . Ces radicaux sont importants dans divers domaines de la chimie en raison de leurs propriétés chimiques et physiques uniques.
Semi-conducteurs photosensibles et matériaux électrochromes
Le composé est utilisé dans la synthèse de semi-conducteurs photosensibles et de matériaux électrochromes . Ces matériaux ont de larges applications dans les dispositifs optoélectroniques tels que les cellules solaires, les diodes électroluminescentes et les écrans électroniques.
Hormones juvéniles synthétiques et phéromones
Les tétrahydro-4H-thiopyran-4-ones sont utilisées dans la synthèse d'hormones juvéniles synthétiques et de phéromones . Ces hormones et phéromones synthétiques sont utilisées dans la lutte antiparasitaire et d'autres applications agricoles.
Précurseurs d'analogues de produits naturels
Le composé est utilisé comme précurseur d'analogues de produits naturels . Ces analogues sont souvent utilisés dans la découverte et le développement de médicaments.
Préparation de di-cétones méso 1,9
La tétrahydro-4H-thiopyran-4-one a été utilisée dans la préparation de di-cétones méso 1,9 . Ces di-cétones sont des intermédiaires importants en synthèse organique.
Réactions de condensation
Le composé a été utilisé dans diverses réactions de condensation pour la préparation de dipeptides, de spiroimidazolones, de tétrahydrocarbazoles et d'esters α-hydroxy . Ces produits ont de larges applications dans les industries pharmaceutiques et autres industries chimiques.
Analyse de la structure cristalline
La structure cristalline de la 1,1-dioxo-tétrahydro-1λ6-thiopyran-3-one a été déterminée et analysée en termes de topologie des interactions intermoléculaires . Cette analyse est importante pour comprendre les propriétés et le comportement du composé.
Architecture supramoléculaire
L'architecture supramoléculaire du cristal représente l'emballage de couches planes fortement liées formées principalement en raison des liaisons hydrogène S O⋯H–C . Cette information est cruciale dans la conception et la synthèse de nouveaux matériaux aux propriétés souhaitées.
Safety and Hazards
“1,1-Dioxo-tetrahydro-thiopyran-4-one” is classified as an irritant . It may cause sensitization by skin contact . Safety precautions include wearing suitable protective clothing and gloves . If swallowed or in contact with skin, medical help should be sought . It is also flammable, so it should be kept away from fire sources and high-temperature areas .
Propriétés
IUPAC Name |
1,1-dioxothian-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMQGQAAHOGFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294266 | |
| Record name | 1lambda~6~-Thiane-1,1,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17396-35-9 | |
| Record name | 1,1-Dioxothian-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017396359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17396-35-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1lambda~6~-Thiane-1,1,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrothiopyran-4-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dioxothian-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXW8WJT927 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



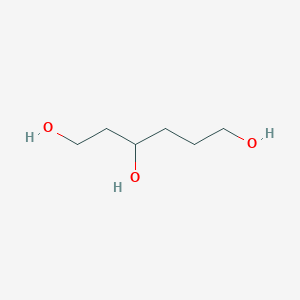
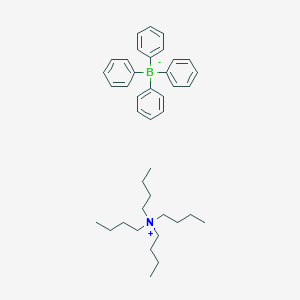
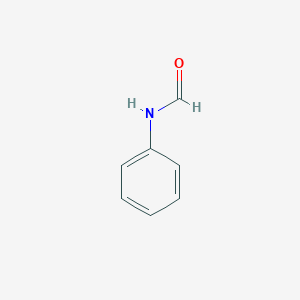
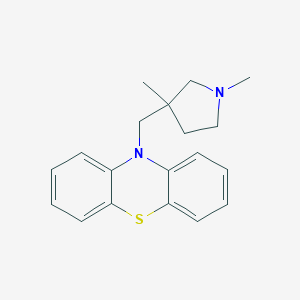

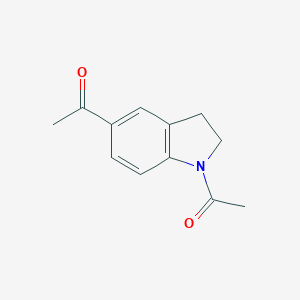

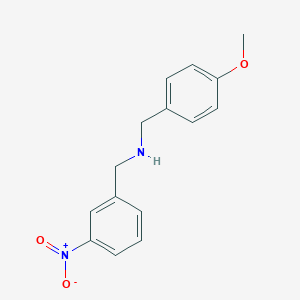
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
